1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434437
InChI: InChI=1S/C12H19N3O.2ClH/c1-2-16-12-4-3-11(9-14-12)10-15-7-5-13-6-8-15;;/h3-4,9,13H,2,5-8,10H2,1H3;2*1H
SMILES: CCOC1=NC=C(C=C1)CN2CCNCC2.Cl.Cl
Molecular Formula: C12H21Cl2N3O
Molecular Weight: 294.22 g/mol

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride

CAS No.:

Cat. No.: VC13434437

Molecular Formula: C12H21Cl2N3O

Molecular Weight: 294.22 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride -

Specification

Molecular Formula C12H21Cl2N3O
Molecular Weight 294.22 g/mol
IUPAC Name 1-[(6-ethoxypyridin-3-yl)methyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C12H19N3O.2ClH/c1-2-16-12-4-3-11(9-14-12)10-15-7-5-13-6-8-15;;/h3-4,9,13H,2,5-8,10H2,1H3;2*1H
Standard InChI Key OBHKSFFGSQFVHR-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)CN2CCNCC2.Cl.Cl
Canonical SMILES CCOC1=NC=C(C=C1)CN2CCNCC2.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperazine core linked to a 6-ethoxy-pyridin-3-ylmethyl group via a methylene bridge. The dihydrochloride salt form enhances aqueous solubility, a common modification for bioactive amines . Key structural features include:

  • Pyridine ring: Substituted with an ethoxy (–OCH₂CH₃) group at position 6.

  • Piperazine moiety: A six-membered ring with two nitrogen atoms at opposite positions, protonated as a dihydrochloride salt.

  • Methylene linker: Connects the pyridine and piperazine groups, enabling conformational flexibility .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₂₁Cl₂N₃O
Molecular Weight294.22 g/mol
Exact Mass293.106 g/mol
LogP3.255
Polar Surface Area (PSA)51.38 Ų
Hazard ClassificationXi (Irritant)

The moderate LogP value indicates balanced lipophilicity, suitable for crossing biological membranes, while the PSA suggests moderate hydrogen-bonding potential .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized through a two-step process:

  • Nucleophilic Substitution: Reacting 3-(chloromethyl)-6-ethoxypyridine with piperazine dihydrochloride in polar solvents (e.g., ethanol or water) at 70–100°C .

  • Salt Formation: Precipitation of the dihydrochloride salt via HCl gas or concentrated hydrochloric acid .

Example Protocol

  • Step 1: 3-(Chloromethyl)-6-ethoxypyridine (1.0 eq) and piperazine dihydrochloride (1.1 eq) are refluxed in ethanol for 12 hours.

  • Step 2: The crude product is treated with HCl (2.0 eq) in dichloromethane, followed by filtration and vacuum drying .

Pharmacological and Industrial Applications

Industrial Use

  • Intermediate in Drug Synthesis: Serves as a building block for kinase inhibitors and receptor modulators .

  • Catalysis: Piperazine derivatives act as ligands in transition-metal-catalyzed reactions .

Exposure RouteFirst Aid MeasuresPPE Requirements
SkinWash with soap/water; seek medical aid if irritation persistsNitrile gloves, lab coat
EyesFlush with water for 15 minutesSafety goggles
InhalationMove to fresh air; administer oxygen if neededN95 respirator in ventilated areas

Storage: Tightly sealed containers in cool (<25°C), dry conditions .

Future Research Directions

  • Target Identification: Screen against kinase and GPCR panels to elucidate biological activity .

  • SAR Studies: Modify the ethoxy group or piperazine substituents to enhance selectivity .

  • Formulation Development: Explore prodrug strategies to improve bioavailability .

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